![molecular formula C27H29NO3 B6545776 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4,6-trimethylphenyl)benzamide CAS No. 946307-21-7](/img/structure/B6545776.png)
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4,6-trimethylphenyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones , and the cyclization of aryl acetylenes using transition-metal catalysis .Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives, including our compound of interest, have emerged as promising scaffolds for antimicrobial agents . Their unique structural features and wide array of biological activities make them attractive candidates. Researchers have explored benzofuran-based compounds for their activity against different clinically approved microbial targets. These derivatives could potentially address the global challenge of antibiotic resistance.
Skin Disease Treatment
Certain benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer and psoriasis . Their pharmacological properties make them valuable for managing dermatological conditions.
Anti-Tumor Potential
Benzofuran compounds exhibit anti-tumor activity . While further research is needed, their potential in cancer therapy warrants exploration.
Anti-Inflammatory Properties
Some benzofuran derivatives possess anti-inflammatory activity . Investigating their mechanisms and potential clinical applications could lead to novel treatments for inflammatory disorders.
Anti-Oxidative Effects
Benzofuran-based molecules have demonstrated anti-oxidative properties . These compounds may play a role in protecting cells from oxidative stress-related damage.
Alzheimer’s Disease (AD) Treatment
An oral active benzofuran analog showed potent anti-amyloid aggregation activity, suggesting an alternative treatment for AD . Further studies are crucial to validate its therapeutic potential.
properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-17-13-18(2)24(19(3)14-17)28-26(29)21-11-9-20(10-12-21)16-30-23-8-6-7-22-15-27(4,5)31-25(22)23/h6-14H,15-16H2,1-5H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDQZDFVOKJCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4,6-trimethylphenyl)benzamide |
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